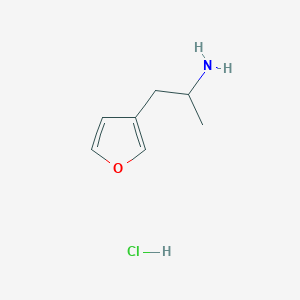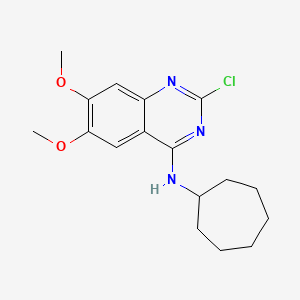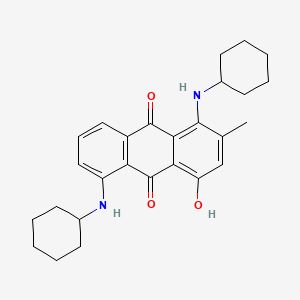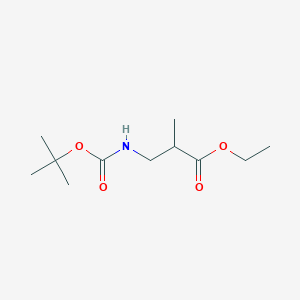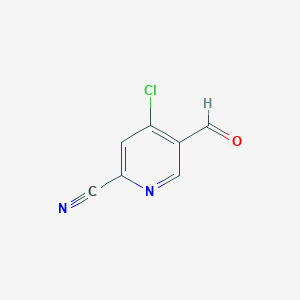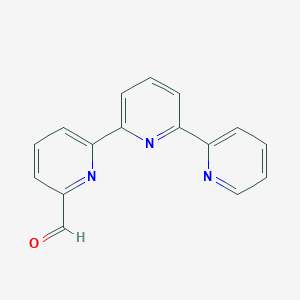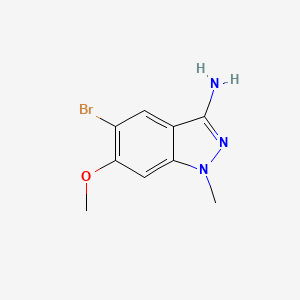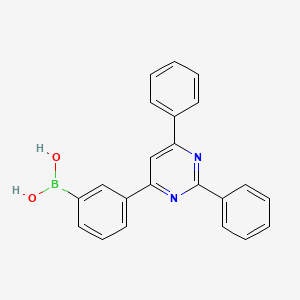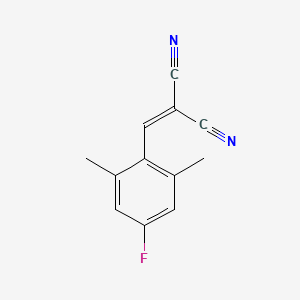
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to an anthraquinone core.
Méthodes De Préparation
The synthesis of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves several steps:
Halogenation: The starting material, 1-aminoanthracene-9,10-dione, undergoes halogenation to introduce halogen atoms at specific positions.
Hydrolysis: The halogenated intermediate is then subjected to hydrolysis to replace the halogen atoms with hydroxyl groups.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but lacks the cyclohexenyl group, making it less complex.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group instead of a methoxy group, leading to different chemical properties.
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone: Features an extended ethoxy chain with a methylphenoxy group, providing unique solubility and reactivity characteristics.
Propriétés
Numéro CAS |
33034-09-2 |
|---|---|
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[[1-(hydroxymethyl)cyclohex-3-en-1-yl]methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C22H21NO5/c23-19-16(28-12-22(11-24)8-4-1-5-9-22)10-15(25)17-18(19)21(27)14-7-3-2-6-13(14)20(17)26/h1-4,6-7,10,24-25H,5,8-9,11-12,23H2 |
Clé InChI |
ZPOLNEJTJYBGAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)(CO)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


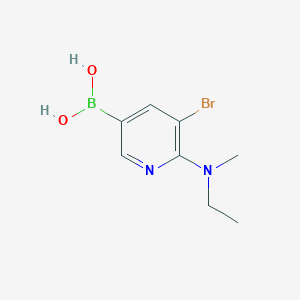

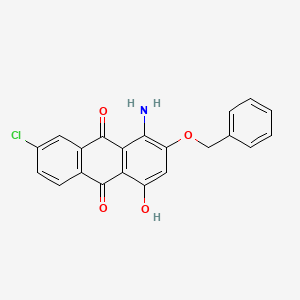
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
